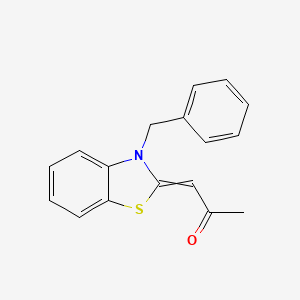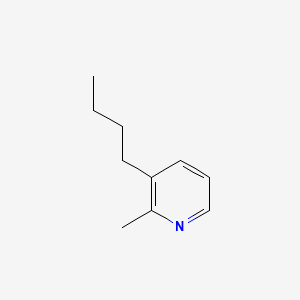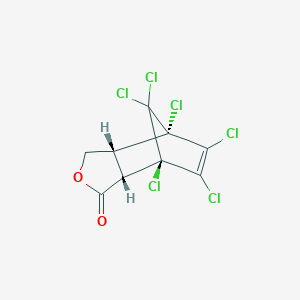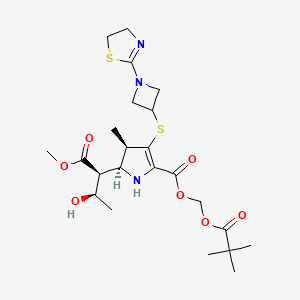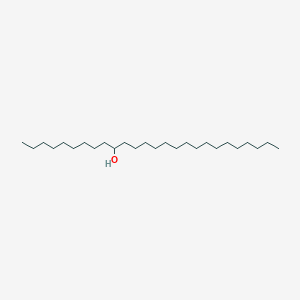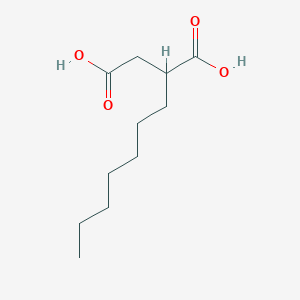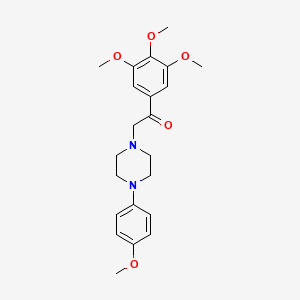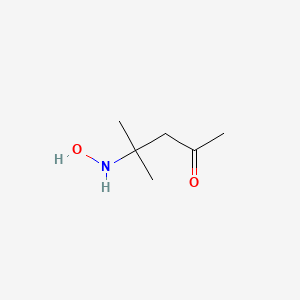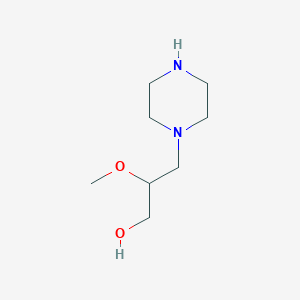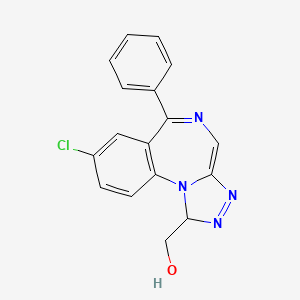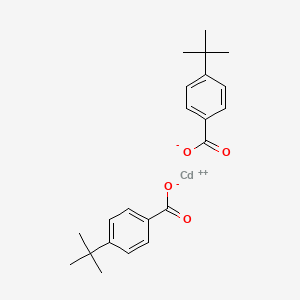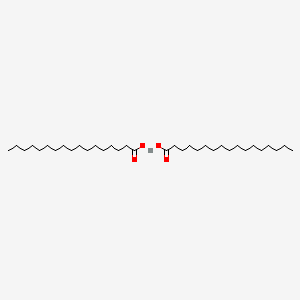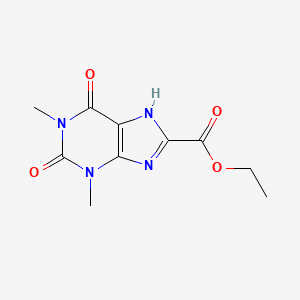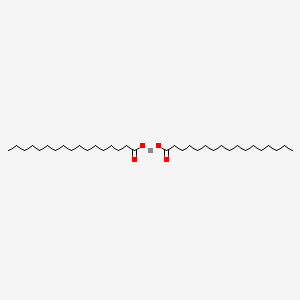
Zinc heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through a reaction between zinc oxide or zinc acetate and heptadecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The process can be summarized as follows: [ \text{ZnO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Zn(C}{17}\text{H}{35}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc heptadecanoate can undergo various chemical reactions, including:
Oxidation: The zinc ion can participate in redox reactions, although the heptadecanoate part remains relatively inert.
Substitution: The carboxylate groups can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Ligands such as phosphines or amines can be used under mild heating conditions.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Substitution: Zinc complexes with new ligands and free heptadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Zinc heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based catalysts and materials.
Medicine: Zinc compounds, including this compound, are explored for their antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of lubricants, stabilizers for plastics, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which zinc heptadecanoate exerts its effects is primarily through the zinc ion. Zinc plays a crucial role in various biochemical processes, including enzyme catalysis, protein synthesis, and cellular signaling. The heptadecanoate part of the molecule helps in the solubility and stability of the compound, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Comparison:
Uniqueness: Zinc heptadecanoate has a longer fatty acid chain compared to zinc stearate and zinc palmitate, which can influence its solubility and interaction with other molecules.
Applications: While zinc stearate and zinc palmitate are widely used in industrial applications, this compound’s unique properties make it suitable for specialized applications in research and medicine.
Eigenschaften
CAS-Nummer |
63400-11-3 |
|---|---|
Molekularformel |
C34H66O4Zn |
Molekulargewicht |
604.3 g/mol |
IUPAC-Name |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


